2-Acetamido-5-bromo-3-chloro-6-methoxypyridine
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Overview
Description
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is a chemical compound with the molecular formula C8H8BrClN2O2. It is known for its unique structure, which includes a pyridine ring substituted with acetamido, bromo, chloro, and methoxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyridine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the acetamido group can undergo reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-bromo-3-chloropyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Acetamido-3-chloro-6-methoxypyridine: Lacks the bromo group, potentially altering its chemical properties and uses.
2-Acetamido-5-bromo-6-methoxypyridine: Lacks the chloro group, which can influence its behavior in chemical reactions.
Uniqueness
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various applications. The presence of both halogen atoms and the methoxy group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(5-bromo-3-chloro-6-methoxypyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-4(13)11-7-6(10)3-5(9)8(12-7)14-2/h3H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUMGSHPOQBKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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